

## Physical and chemical properties of 4'-Bromobiphenyl-2-carboxylic acid

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Compound of Interest

Compound Name:

4'-Bromobiphenyl-2-carboxylic acid

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# An In-depth Technical Guide to 4'-Bromobiphenyl-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4'-Bromobiphenyl-2-carboxylic acid** is a biphenyl derivative characterized by a bromine atom and a carboxylic acid functional group attached to its biphenyl scaffold. Biphenyl structures are of significant interest in medicinal chemistry and materials science due to their rigid, planar nature which allows for diverse biological interactions and unique photophysical properties. The presence of the bromine atom provides a reactive handle for further chemical modifications, often utilized in cross-coupling reactions to synthesize more complex molecules. The carboxylic acid moiety enhances polarity and can act as a key interaction point with biological targets, such as enzymes and receptors. This document provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and purification, and a visualization of the synthetic pathway.

## **Physical and Chemical Properties**

The physical and chemical properties of **4'-Bromobiphenyl-2-carboxylic acid** are crucial for its handling, application in synthesis, and for predicting its behavior in biological systems. While



some experimental values are not readily available in the literature, the following tables summarize the known and predicted data.

Table 1: General and Physical Properties of 4'-Bromobiphenyl-2-carboxylic acid

Property	Value	Source
Chemical Formula	C13H9BrO2	[1][2]
Molecular Weight	277.11 g/mol	[1][2]
Appearance	Yellow to white solid	[1]
Melting Point	160-163 °C (for the isomeric 4- Bromo-[1,1'-biphenyl]-2- carboxylic acid)	[3]
Boiling Point	390 °C at 760 mmHg (Predicted)	[1]
Density	1.51 g/cm <sup>3</sup> (Predicted)	[1]
рКа	Data not available	
Solubility	Data not available	_

Table 2: Spectroscopic Data of Biphenyl Carboxylic Acid Derivatives

While specific spectra for **4'-Bromobiphenyl-2-carboxylic acid** are not widely published, the following provides expected spectral characteristics based on related structures.



Technique	Expected Features
<sup>1</sup> H NMR	Aromatic protons in the range of 7.0-8.5 ppm.  The carboxylic acid proton is expected to be a broad singlet at >10 ppm.
<sup>13</sup> C NMR	Aromatic carbons in the range of 120-145 ppm.  The carbonyl carbon of the carboxylic acid is expected around 170 ppm.
FT-IR (cm <sup>-1</sup> )	Broad O-H stretch from the carboxylic acid around 2500-3300 cm <sup>-1</sup> . A sharp C=O stretch around 1700 cm <sup>-1</sup> . C-Br stretch in the fingerprint region.
Mass Spectrometry	A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

## **Experimental Protocols**

The synthesis of **4'-Bromobiphenyl-2-carboxylic acid** is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.

## Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of **4'-Bromobiphenyl-2-carboxylic acid** from 2-bromobenzoic acid and 4-bromophenylboronic acid.

#### Materials:

- 2-Bromobenzoic acid
- · 4-Bromophenylboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh₃)



- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane
- Water (degassed)
- Diethyl ether
- Hydrochloric acid (1 M)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), 4-bromophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
- Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and dilute it with water.
- Acidify the aqueous solution to a pH of approximately 2 using 1 M HCl, which should precipitate the crude product.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4'-Bromobiphenyl-2-carboxylic acid.



## **Purification by Recrystallization**

#### Materials:

- Crude 4'-Bromobiphenyl-2-carboxylic acid
- Ethanol
- Water

#### Procedure:

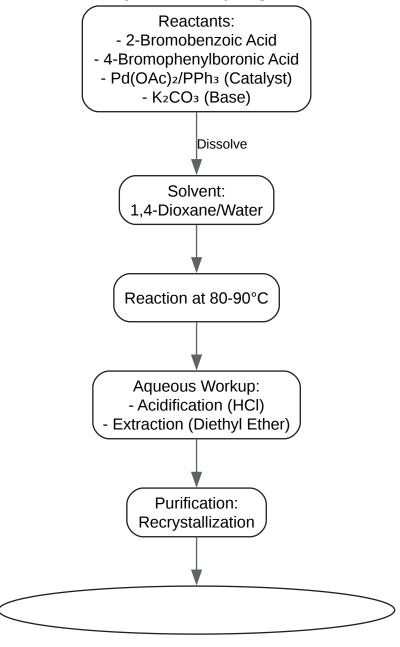
- Dissolve the crude **4'-Bromobiphenyl-2-carboxylic acid** in a minimal amount of hot ethanol.
- Slowly add hot water to the solution until it becomes slightly turbid.
- Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol-water mixture.
- Dry the crystals under vacuum to obtain pure 4'-Bromobiphenyl-2-carboxylic acid.

# Visualizations Suzuki-Miyaura Coupling Reaction Workflow

The following diagram illustrates the key steps in the synthesis of **4'-Bromobiphenyl-2-carboxylic acid** via the Suzuki-Miyaura coupling reaction.



## Suzuki-Miyaura Coupling Workflow



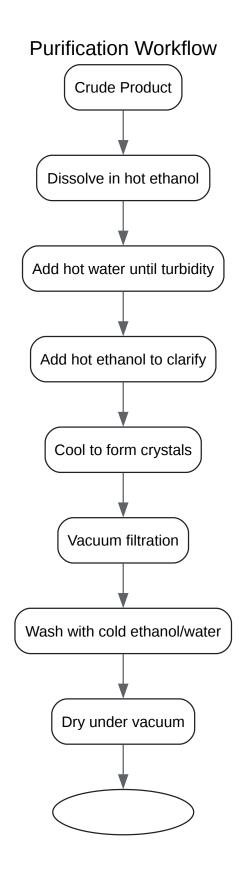
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Caption: Workflow for the synthesis of 4'-Bromobiphenyl-2-carboxylic acid.

## **Purification Workflow**

This diagram outlines the general steps for the purification of the synthesized **4'-Bromobiphenyl-2-carboxylic acid**.





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Caption: Recrystallization process for 4'-Bromobiphenyl-2-carboxylic acid.



## **Biological Activity and Signaling Pathways**

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of **4'-Bromobiphenyl-2-carboxylic acid** in specific signaling pathways. However, the biphenyl carboxylic acid scaffold is present in a number of biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) where the carboxylic acid moiety is crucial for binding to cyclooxygenase (COX) enzymes. Furthermore, various brominated aromatic compounds have been investigated as potential enzyme inhibitors.[4] The structure of **4'-Bromobiphenyl-2-carboxylic acid** suggests it could be a candidate for screening in drug discovery programs targeting enzymes or receptors where the biphenyl group can form hydrophobic interactions and the carboxylic acid can form key hydrogen bonds or salt bridges. Further research is required to elucidate any specific biological targets and signaling pathways modulated by this compound.

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